molecular formula C10H13NO2 B1279378 N-methoxy-N-methyl-2-phenylacetamide CAS No. 95092-10-7

N-methoxy-N-methyl-2-phenylacetamide

Cat. No. B1279378
CAS RN: 95092-10-7
M. Wt: 179.22 g/mol
InChI Key: DFLGWAFOSVGKKK-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-phenylacetamide is a compound that falls within the broader class of N-methyl-N-substituted 2-phenylacetamides. These compounds are characterized by a phenylacetamide backbone with various substitutions at the nitrogen atom. The specific structure and substituents on the nitrogen can significantly influence the physical, chemical, and biological properties of these molecules .

Synthesis Analysis

The synthesis of N-methyl-N-substituted 2-phenylacetamides, which are structurally related to N-methoxy-N-methyl-2-phenylacetamide, involves the acetylation of N-methylaniline followed by substitution reactions to introduce different groups on the nitrogen atom. For example, the synthesis of various N-methyl-N-substituted 2-phenylacetamides has been achieved by reacting N-methylaniline with chloracetyl chloride and then introducing different alkyl groups through further chemical reactions . Another related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, was synthesized through a multi-step process involving acetylation, esterification, and ester interchange reactions, starting from N-methylaniline and chloracetyl chloride .

Molecular Structure Analysis

The molecular structure of N-methyl-N-substituted 2-phenylacetamides is influenced by the steric and electronic effects of the substituents. The 1H NMR spectra of these compounds reveal the presence of conformational isomers due to restricted rotation around the C(O)–N bond. The cis form is typically predominant, and the proportion of the cis isomer increases with the bulkiness of the substituent on the nitrogen atom . In the case of N-methylphenylacetamide, an intramolecular interaction between the NH and phenyl groups has been observed, which affects the molecular conformation .

Chemical Reactions Analysis

N-methyl-N-substituted 2-phenylacetamides can undergo various chemical reactions depending on their functional groups. For instance, compounds with oxime ether structures have been synthesized from 2-methylbenzoylformate and methoxyamine, followed by reactions with methylamine and N-bromosuccinimide (NBS), leading to derivatives with bacteriostatic activities . Additionally, N-allyl-N-(1-phenylethyl)methoxycarbonylacetamide underwent oxidative cyclization mediated by Mn(III) to form 3-aza-2-oxobicyclo[3.1.0]hexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-substituted 2-phenylacetamides are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved characterizing the intermediate and final products using IR and MS spectroscopy, which provided insights into their chemical properties . The hypoglycemic activity of certain N-substituted acetamide derivatives has also been reported, indicating potential biological applications .

Scientific Research Applications

Synthesis and Analytical Characterizations

N-methoxy-N-methyl-2-phenylacetamide has been studied in the context of synthesizing and analyzing new psychoactive substances, particularly arylcyclohexylamines. These compounds are of forensic interest due to their psychoactive properties and resemblance to substances like ketamine. Analytical characterizations involved methods like gas chromatography and mass spectrometry, focusing on the N-alkyl derivatives of phenyl-substituted and isomeric methoxy phenylcyclohexylamines (Wallach et al., 2016).

Behavioral Responses and Bioefficacy in Mosquito Repellents

A series of aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, were synthesized and studied for their repellent activity against Aedes aegypti mosquitoes. These studies are significant for developing effective mosquito repellents, contributing to public health and disease control efforts (Garud et al., 2011).

Metabolism in Human and Rat Liver Microsomes

Research into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been conducted. These studies are crucial for understanding the metabolic pathways and potential toxicological implications of these substances (Coleman et al., 2000).

Anticonvulsant Activity

Compounds like omega-(1H-imidazolyl)-N-phenylacetamide derivatives, which are structurally related to N-methoxy-N-methyl-2-phenylacetamide, have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of potential therapeutic agents for treating seizures (Aktürk et al., 2002).

In Vitro Anti-Tuberculosis Activity

Derivatives of N-methoxy-N-methyl-2-phenylacetamide have been synthesized and evaluated for their anti-tuberculosis activity. This research is significant in the context of developing new therapeutic agents against tuberculosis (Bai et al., 2011).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for N-methoxy-N-methylamides, which are important for the production of various pharmaceutical and agricultural chemicals (Beney et al., 1998).

Anticancer Agents

Studies have been conducted on the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and their evaluation as potential anticancer agents. Such research contributes to the field of oncology, exploring new avenues for cancer treatment (Mohammadi-Farani et al., 2014).

Safety and Hazards

The safety information for “N-methoxy-N-methyl-2-phenylacetamide” includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

Mechanism of Action

Target of Action

It is identified as a synthetic, nucleophilic alkylating agent , which suggests that it may interact with various biological macromolecules such as proteins and nucleic acids.

Mode of Action

As a nucleophilic alkylating agent, N-methoxy-N-methyl-2-phenylacetamide likely interacts with its targets through a process known as alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s structure and function . The exact nature of these changes would depend on the specific target involved.

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-methoxy-N-methyl-2-phenylacetamide. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .

properties

IUPAC Name

N-methoxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGWAFOSVGKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439552
Record name Benzeneacetamide, N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-2-phenylacetamide

CAS RN

95092-10-7
Record name Benzeneacetamide, N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Based on a procedure found in the literature (Guanti, G.; Banfi, L.; Riva, R. Tetrahedron 50(41), 1994, 11945-11966), a solution of phenylacetic acid (10 g, 73 mmol) in tetrahydrofuran (150 mL) is combined with a solution of N,O-dimethylhydroxylamine hydrochloride (13 g, 130 mmol) in water (150 mL). The pH is adjusted to 4.5 by the addition of 1 N aqueous sodium hydroxide solution. To the mixture is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimine hydrochloride (36 g, 190 mmol) as a solution in water (510 mL) dropwise over 30 minutes. Over the course of the addition, pH is maintained at 4.5 by the addition of 1 N aqueous sodium hydroxide solution. The reaction mixture is allowed to stir for 3 hours at room temperature and is then saturated with sodium chloride and extracted thrice with ethyl acetate. The combined extracts are washed with saturated aqueous sodium hydrogen carbonate (×2), water, and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a golden liquid (13 g, 100%). MS (ES+): (M+H)=180.1
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10 g
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13 g
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[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarbodiimine hydrochloride
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36 g
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510 mL
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150 mL
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150 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-phenylacetyl chloride (commercially available, 4.7 g, 30.5 mmol) in dichloromethane (100 ml) was treated with N,O dimethylhydroxylamine (3.25 g, 33.5 mmol), followed by the addition of triethyl amine (8.5. g 61 mmol) and diaminopyridine (305 mgs). The mixture was stirred at room temperature overnight. The mixture was quenched with water (50 mL) and a saturated solution of ammonium chloride (50 mL). The residue was isolated in a typical aqueous workup and purified by MPLC with 0 to 2% MeOH:CH2Cl2 to give N-methoxy-N-methyl-2-phenylacetamide, (Intermediate 13) (3.5 g 78.7%).
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0 (± 1) mol
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3.25 g
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100 mL
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61 mmol
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305 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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